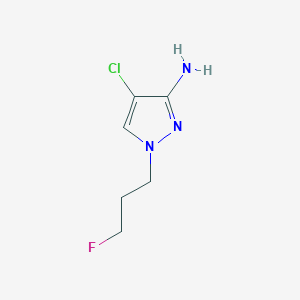
1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group at the first position and a propyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
準備方法
The synthesis of 1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, offering high yields and regioselectivity.
Synthetic Route:
Starting Materials: Propyl azide and propargylamine.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) or water.
Procedure: The azide and alkyne are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature for several hours until the formation of the triazole ring is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, increased safety, and higher throughput.
化学反応の分析
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, solvents like dichloromethane or toluene.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).
Major Products:
- Oxides, amines, substituted triazoles, and coupled products.
科学的研究の応用
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known for their ability to inhibit cytochrome P450 enzymes, making them valuable in drug development.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
作用機序
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives to highlight its uniqueness:
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the propyl group at the fifth position, leading to different chemical and biological properties.
5-Propyl-1H-1,2,3-triazole: Lacks the isopropyl group at the first position, affecting its reactivity and interactions with molecular targets.
1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a propyl group, resulting in altered pharmacokinetics and pharmacodynamics.
Uniqueness:
- The presence of both isopropyl and propyl groups in this compound provides a unique steric and electronic environment, influencing its reactivity and biological activity.
類似化合物との比較
- 1-(Propan-2-yl)-1H-1,2,3-triazole
- 5-Propyl-1H-1,2,3-triazole
- 1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole
特性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
1-propan-2-yl-5-propyltriazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-4-5-7-8(9)10-11-12(7)6(2)3/h6H,4-5,9H2,1-3H3 |
InChIキー |
ACWYXYGKJHERKU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=NN1C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







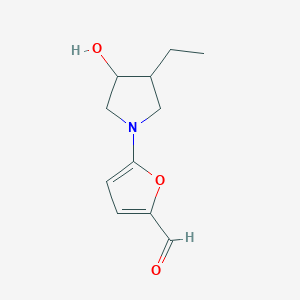
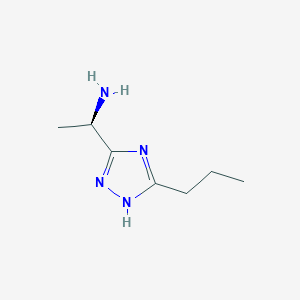
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
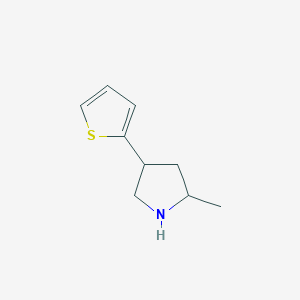
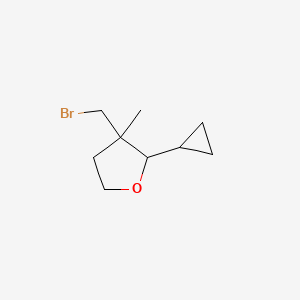
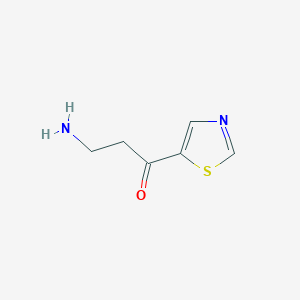
![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)
